

# A Comparative Analysis of Rhabdomyolysis Incidence: Cerivastatin Versus Other Statins

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the incidence of rhabdomyolysis associated with **cerivastatin** and other statins. The data presented is compiled from pivotal studies and post-marketing surveillance that ultimately led to the withdrawal of **cerivastatin** from the market. This document is intended for an audience with a professional interest in pharmacology, drug safety, and metabolic drug development.

# **Executive Summary**

Cerivastatin, a potent HMG-CoA reductase inhibitor, was voluntarily withdrawn from the global market in August 2001 due to a significantly higher risk of rhabdomyolysis compared to other available statins.[1][2] Rhabdomyolysis is a serious condition involving the breakdown of muscle tissue that leads to the release of muscle fiber contents into the blood, which can cause kidney failure and death.[1] Post-marketing surveillance and observational studies revealed that the risk of rhabdomyolysis with cerivastatin was substantially higher, particularly when used at higher doses or concurrently with gemfibrozil, another lipid-lowering drug.[1][2] This guide synthesizes the quantitative data on the incidence of rhabdomyolysis, details the methodologies of key comparative studies, and illustrates the underlying mechanistic pathways that contributed to cerivastatin's heightened myotoxicity.

## **Data Presentation: Incidence of Rhabdomyolysis**



The following table summarizes the incidence rates of hospitalized rhabdomyolysis for **cerivastatin** and other statins, both as monotherapy and in combination with fibrates. The data is primarily derived from a large-scale observational study conducted by Graham et al. (2004) using data from 11 managed care health plans in the United States.

| Drug Therapy                                         | Number of<br>Patients | Person-Years<br>of Treatment | Number of<br>Rhabdomyolys<br>is Cases | Incidence Rate<br>per 10,000<br>Person-Years<br>(95% CI) |
|------------------------------------------------------|-----------------------|------------------------------|---------------------------------------|----------------------------------------------------------|
| Statin<br>Monotherapy                                |                       |                              |                                       |                                                          |
| Atorvastatin, Pravastatin, or Simvastatin (Combined) | 228,859               | 114,341                      | 5                                     | 0.44 (0.20-0.84)                                         |
| Cerivastatin                                         | 18,827                | 7,492                        | 4                                     | 5.34 (1.46-13.68)                                        |
| Fluvastatin                                          | 5,595                 | 2,757                        | 0                                     | 0 (0-13.4)                                               |
| Lovastatin                                           | 11,048                | 5,463                        | 0                                     | 0 (0-6.8)                                                |
| Fibrate<br>Monotherapy                               | 22,098                | 10,629                       | 3                                     | 2.82 (0.58-8.24)                                         |
| Combined Statin-<br>Fibrate Therapy                  |                       |                              |                                       |                                                          |
| Atorvastatin, Pravastatin, or Simvastatin + Fibrate  | 4,896                 | 1,672                        | 1                                     | 5.98 (0.72-21.60)                                        |
| Cerivastatin +<br>Fibrate                            | 3,139                 | 966                          | 10                                    | 103.5 (49.6-<br>189.9)                                   |

Data adapted from Graham DJ, Staffa JA, Shatin D, et al. Incidence of hospitalized rhabdomyolysis in patients treated with lipid-lowering drugs. JAMA. 2004;292(21):2585-2590.



## **Experimental Protocols**

The primary source for the quantitative data in this guide is a retrospective cohort study that utilized administrative data from 11 U.S. managed care health plans. The key methodological aspects of this study are detailed below.

## **Study Design and Population**

A retrospective cohort study was conducted among new users of statins and fibrates between January 1, 1998, and June 30, 2001. The study population included patients aged 18 years or older who were continuously enrolled in their health plan for at least 180 days before their first prescription of a lipid-lowering drug.

#### **Case Identification and Validation**

Potential cases of rhabdomyolysis were identified from hospital discharge data using a combination of International Classification of Diseases, Ninth Revision, Clinical Modification (ICD-9-CM) codes. The primary screening criteria included a discharge diagnosis of:

- Myoglobinuria (ICD-9-CM code 791.3)
- Other specified disorders of muscle, ligament, and fascia (ICD-9-CM code 728.89)
- Acute renal failure (ICD-9-CM codes 584.5-584.9) in conjunction with a muscle disorder diagnosis.

Medical records of potential cases were then reviewed by physicians to confirm the diagnosis of rhabdomyolysis. A case was confirmed if the medical record documented a diagnosis of rhabdomyolysis or myopathy with a creatine kinase (CK) level greater than 10 times the upper limit of normal.

#### **Data Analysis**

The incidence rates of hospitalized rhabdomyolysis were calculated by dividing the number of confirmed cases by the total person-years of exposure to each lipid-lowering therapy. Persontime was calculated from the date of the first prescription until the end of enrollment, the occurrence of rhabdomyolysis, or the end of the study period.



## **Mandatory Visualization**

The following diagrams illustrate the biochemical pathway of statin action and the key factors that contributed to the increased risk of rhabdomyolysis with **cerivastatin**.



Click to download full resolution via product page

Caption: General mechanism of statin-induced myotoxicity.





Click to download full resolution via product page

Caption: Factors contributing to cerivastatin's higher rhabdomyolysis risk.

### Conclusion

The evidence strongly indicates that **cerivastatin** posed a significantly greater risk of rhabdomyolysis compared to other statins available at the time. This increased risk was a result of a combination of its pharmacokinetic properties, including high potency and bioavailability, and its metabolic pathway, which made it susceptible to drug-drug interactions, most notably with gemfibrozil. The withdrawal of **cerivastatin** serves as a critical case study in pharmacovigilance and highlights the importance of post-marketing surveillance in ensuring drug safety. For researchers and drug development professionals, the **cerivastatin** case underscores the necessity of thoroughly understanding a drug's metabolic profile and potential for interactions early in the development process to mitigate the risk of severe adverse events.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Rhabdomyolysis Wikipedia [en.wikipedia.org]
- 2. Severe Rhabdomyolysis Associated with the Cerivastatin-Gemfibrozil Combination Therapy: Report of a Case PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Rhabdomyolysis Incidence: Cerivastatin Versus Other Statins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668405#comparing-the-incidence-of-rhabdomyolysis-between-cerivastatin-and-other-statins]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





